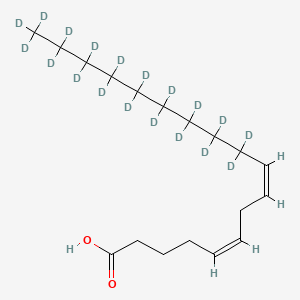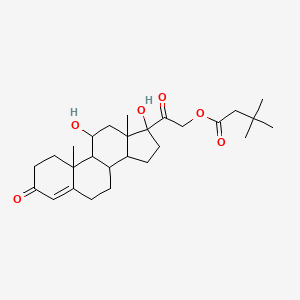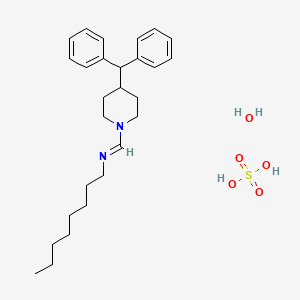![molecular formula C22H26ClN7O B12301291 [1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)
[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-06424439 es un inhibidor potente y selectivo de la diacilglicerol aciltransferasa 2 (DGAT2). Es un compuesto de imidazopiridina que ha demostrado un potencial significativo en la reducción de los niveles de lípidos hepáticos y los triglicéridos plasmáticos. Este compuesto es particularmente notable por su lenta reversibilidad y su inhibición dependiente del tiempo, lo que lo convierte en una herramienta valiosa en la investigación metabólica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PF-06424439 se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de imidazopiridinaLas condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar la pureza y el rendimiento del producto final .
Métodos de producción industrial
La producción industrial de PF-06424439 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El proceso puede involucrar reactores de flujo continuo, equipos de síntesis automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
PF-06424439 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen haluros, ácidos y bases.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar como resultado una variedad de derivados funcionalizados .
Aplicaciones Científicas De Investigación
PF-06424439 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar el metabolismo de los lípidos y la inhibición enzimática.
Biología: Se ha investigado por sus efectos sobre la mortalidad celular y la síntesis de lípidos en varias líneas celulares, incluidas las células epiteliales del colon y las células madre del cáncer colorrectal.
Medicina: Se ha explorado por sus posibles efectos terapéuticos en la reducción de los niveles de lípidos hepáticos y los triglicéridos plasmáticos en condiciones dislipidémicas.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a trastornos metabólicos
Mecanismo De Acción
PF-06424439 ejerce sus efectos inhibiendo la diacilglicerol aciltransferasa 2 (DGAT2). Esta enzima participa en el paso final de la síntesis de triglicéridos, convirtiendo el diacilglicerol y el acil-CoA en triglicéridos. Al inhibir la DGAT2, PF-06424439 reduce la síntesis de triglicéridos, lo que lleva a niveles más bajos de triglicéridos plasmáticos y lípidos hepáticos. La inhibición es no competitiva con respecto al sustrato acil-CoA, y el compuesto demuestra una lenta reversibilidad e inhibición dependiente del tiempo .
Comparación Con Compuestos Similares
PF-06424439 es único en su inhibición potente y selectiva de la DGAT2. Los compuestos similares incluyen:
PF-06427878: Otro inhibidor de la DGAT2 con propiedades similares pero diferente estructura química.
LY 294002: Un inhibidor de la fosfoinosítido 3-quinasa que también afecta el metabolismo de los lípidos, pero a través de una vía diferente.
Atglistatin: Un inhibidor selectivo de la lipasa de triglicéridos adiposos, involucrada en el metabolismo de los lípidos pero que se dirige a una enzima diferente
PF-06424439 destaca por su alta selectividad para la DGAT2 y su inhibición lenta y reversible, lo que lo convierte en una herramienta valiosa para la investigación metabólica y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C22H26ClN7O |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27) |
Clave InChI |
PZHNKPBYOPQTRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)
![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)

![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)
![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)
![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
